Pyridine

Catalog No.
S581120
CAS No.
110-86-1
M.F
C5H5N
M. Wt
79.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine

CAS Number

110-86-1

Product Name

Pyridine

IUPAC Name

pyridine

Molecular Formula

C5H5N

Molecular Weight

79.10 g/mol

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H

InChI Key

JUJWROOIHBZHMG-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1

Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992)
Miscible with water @ 20 °C
Miscible with ... alcohol, ether, and petroleum ether, oils and many organic liquids.
1000.0 mg/mL
Solubility in water: freely soluble
Miscible

Synonyms

monopyridine phosphate, pyridine, pyridine cyanate, pyridine dinitrate, pyridine diphosphate, pyridine disulfate, pyridine hydride, pyridine hydride (2:1), pyridine hydrochloride, pyridine ion (1-), hydrogen, pyridine ion (1-), lithium salt, pyridine ion (1-), potassium salt, pyridine ion (1-), sodium salt, pyridine ion (2+), pyridine monohydrate, pyridine monophosphate, pyridine monosulfate, pyridine nitrate, pyridine perbromate, 82Br-labeled, pyridine perchlorate, pyridine perchlorate, 2H-labeled, pyridine phosphate, pyridine phosphate (2:1), pyridine sulfate, pyridine sulfate (2:1), pyridine, hydrogen bromide, pyridine, hydrogen fluoride, pyridine, hydrogen iodide

Canonical SMILES

C1=CC=NC=C1

As a Solvent

Pyridine is a versatile solvent widely used in organic chemistry due to its several favorable characteristics 3: .

  • Polarity: Its polarity allows it to dissolve various polar and non-polar compounds, making it suitable for a wide range of reactions.
  • Basicity: Its weak basicity enables it to act as a mild base for deprotonation reactions and neutralize acidic components.
  • Relatively unreactive: It exhibits low reactivity towards many reagents, minimizing unwanted side reactions during experiments.

These properties make pyridine a solvent of choice for various reactions, including:

  • Acylation and dehydrochlorination: Pyridine acts as a base in these reactions, facilitating the removal of leaving groups and promoting product formation 3: .
  • Knoevenagel condensations: Pyridine acts as a base catalyst in these reactions, promoting the formation of carbon-carbon double bonds between aldehydes and ketones with active methylene compounds 3: .
  • Esterifications and acylations: Pyridine activates carboxylic acid derivatives by accepting a proton, enhancing their reactivity towards alcohols and amines 4: .

As a Building Block for New Molecules

Pyridine serves as a fundamental building block for the synthesis of diverse molecules with unique properties, finding applications in various research areas 1: :

  • Drug Discovery: Pyridine derivatives are frequently employed in the development of new drugs due to their ability to bind to specific biological targets and modulate their activity 5: . Examples include anti-cancer agents, antivirals, and antibacterials 2: .
  • Functional Nanomaterials: Pyridine derivatives can be incorporated into the design of functional nanomaterials with specific properties, such as electrical conductivity, magnetism, and catalytic activity 2: .
  • Organometallic Chemistry: Pyridine acts as a ligand, forming coordinate bonds with metal atoms in organometallic complexes. These complexes play a crucial role in various catalytic reactions and materials science applications 2: .

As a Research Tool

Beyond its role as a solvent and building block, pyridine also serves as a valuable research tool in various scientific fields:

  • Asymmetric Catalysis: Pyridine derivatives are employed as chiral ligands in asymmetric catalysis, enabling the synthesis of enantiopure molecules with high selectivity 2: .
  • Material Science: Pyridine derivatives can be used to probe the surface properties of materials and study their interactions with other molecules 2: .

Pyridine is a heterocyclic organic compound with the chemical formula C₅H₅N. It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, resembling benzene in structure but with one methine group replaced by nitrogen. Pyridine is a colorless to yellow liquid with a distinctive, pungent odor, often described as fish-like or putrid. It has a boiling point of 115 °C and is miscible with water and most organic solvents, making it a versatile solvent in various

Pyridine and its derivatives exhibit significant biological activity. For instance:

  • Pharmacological Uses: Compounds such as sulfapyridine, niacin, pyridoxine (vitamin B6), and isoniazid (an anti-tuberculosis drug) are based on pyridine's structure. These compounds have various therapeutic applications, including anti-inflammatory and antimicrobial effects .
  • Toxicity: Pyridine itself is toxic when inhaled or ingested, causing symptoms like nausea and respiratory issues. Its metabolites vary significantly across species, indicating diverse metabolic pathways .

Pyridine can be synthesized through several methods:

  • Hantzsch Synthesis: Involves the reaction of an aldehyde, ammonia, and a 1,3-dicarbonyl compound.
  • Guareschi-Thorpe Synthesis: Aldehydes react with keto esters to yield substituted pyridines.
  • Dehydrogenation of Piperidine: Using concentrated sulfuric acid or nitrobenzene at high temperatures .
  • Commercial Methods: A mixture of acetaldehyde and formaldehyde with ammonia is commonly used at elevated temperatures (250-500 °C) .
  • From Coal Tar: Pyridine can be extracted from coal tar through fractional distillation .

Due to its ability to dissolve many organic compounds.
  • Chemical Intermediate: Acts as a precursor for agrochemicals, pharmaceuticals, and dyes.
  • Antiseptic: Found in dental care products.
  • Ligand in Coordination Chemistry: Used in various metal complexes due to its ability to coordinate with metal ions .
  • Studies on pyridine interactions reveal its role in various biological systems:

    • Metabolism Studies: Research indicates that pyridine undergoes significant metabolic transformation in different species, leading to various excretion products such as pyridine-N-oxide and methylpyridinium ions .
    • Toxicological Studies: Investigations into its toxicity highlight the need for careful handling due to potential adverse health effects upon exposure .

    Pyridine shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

    CompoundStructure SimilarityUnique Features
    PyrroleFive-membered ringContains one nitrogen atom; more aromatic than pyridine due to electron delocalization.
    ImidazoleFive-membered ringContains two nitrogen atoms; more basic than pyridine.
    QuinolineSix-membered ringContains one nitrogen atom; fused benzene ring structure increases stability.
    IndoleFive-membered ringContains a fused benzene ring; exhibits strong aromaticity and different reactivity patterns compared to pyridine.

    Pyridine's distinct properties stem from its unique nitrogen placement within the aromatic system, influencing its basicity and reactivity compared to these similar compounds .

    Physical Description

    Pyridine appears as a clear colorless to light yellow liquid with a penetrating nauseating odor. Vapors are heavier than air. Toxic by ingestion and inhalation. Combustion produces toxic oxides of nitrogen.
    Liquid
    Colorless to yellow liquid with a nauseating, fish-like odor; [NIOSH]
    COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
    Colorless to yellow liquid with a nauseating, fish-like odor.

    Color/Form

    Colorless to yellow liquid.

    XLogP3

    0.7

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    79.042199164 g/mol

    Monoisotopic Mass

    79.042199164 g/mol

    Boiling Point

    239 °F at 760 mmHg (NTP, 1992)
    115.2-115.3 °C
    115.00 to 116.00 °C. @ 760.00 mm Hg
    115 °C
    240 °F

    Flash Point

    68 °F (NTP, 1992)
    20 °C
    68 °F (CLOSED CUP)
    20 °C (closed cup)
    20 °C c.c.
    68 °F

    Heavy Atom Count

    6

    Taste

    AMINE TASTE

    Vapor Density

    2.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
    0.982 (AIR= 1)
    Relative vapor density (air = 1): 2.73
    2.72

    Density

    0.983 at 68 °F (USCG, 1999) - Less dense than water; will float
    0.98272 @ 20 °C/4 °C
    Relative density (water = 1): 0.98
    0.983 at 68 °F
    0.98

    LogP

    0.65 (LogP)
    0.65
    log Kow = 0.65

    Odor

    Sharp, nauseating
    Burnt, sickening
    Nauseating fish-like odor.

    Odor Threshold

    Odor Threshold Low: 0.23 [mmHg]
    Odor Threshold High: 1.9 [mmHg]
    Detection odor threshold from AIHA (mean = 0.66 ppm)
    Water odor threshold: 0.95 mg/l; Air odor threshold: 0.17 ul/l; Odor safety class: B. B= 50-90% of distracted persons perceive warning of TLV.
    Odor detection in water is 8.20x10+1 ppm; chemically pure
    Odor recognition in air is 2.10x10-2 ppm; chemically pure
    0.01 mg/cu m (odor low); 15.00 mg/cu m (odor high)
    ... Studies in normal adults having no known nasal pathology and no significant industrial exposure show that the threshold for detecting pyridine ranges from 0.04 to 20 ppm. ...

    Decomposition

    When pyridine is heated to decomposition, cyanide fumes are released.
    Pyridine causes maleic anhydride to decompose exothermally.

    Melting Point

    -44 °F (NTP, 1992)
    -41.6 °C
    -42 °C
    -44 °F

    UNII

    NH9L3PP67S

    Related CAS

    25013-01-8
    15598-34-2 (perchlorate)
    18820-82-1 (hydrobromide)
    32001-55-1 (hydrofluoride)
    543-54-4 (monosulfate)
    628-13-7 (hydrochloride)

    GHS Hazard Statements

    H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
    H302: Harmful if swallowed [Warning Acute toxicity, oral];
    H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
    H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

    Vapor Pressure

    18 mmHg at 68 °F ; 20 mmHg at 77 °F (NTP, 1992)
    20.8 [mmHg]
    20.8 mm Hg @ 25 °C
    Vapor pressure, kPa at 20 °C: 2.0
    16 mmHg

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    110-86-1

    Absorption Distribution and Excretion

    Pyridine is absorbed from the gastrointestinal tract, through the skin, and by inhalation. Part of the absorbed pyridine is excreted in the urine unchanged and a smaller portion is methylated at the N position.
    Elimination of pyridine is biphasic in nature, the 1st phase being more prolonged for pyridine and beta-picoline than for alpha- or gamma-picoline.
    Uptake by tissues /in rats/ following ip admin of pyridine increased with dosage. Elimination occurred in 2 phases and the duration of these phases was also dose dependent.
    IP ADMIN TO MICE, HAMSTERS, RATS, GUINEA PIGS, RABBITS, & FERRETS RESULTED IN URINARY EXCRETION OF PYRIDINE N-OXIDE WHICH RANGED FROM 10% IN RATS TO APPROX 40% IN MICE & GUINEA PIGS.
    For more Absorption, Distribution and Excretion (Complete) data for PYRIDINE (11 total), please visit the HSDB record page.

    Metabolism Metabolites

    8 ANIMAL SPECIES N-METHYLATED PYRIDINE WHICH WAS EXTENSIVE (20-40% DOSE) IN CAT, GUINEA PIG, GERBIL, RABBIT, & HAMSTER, BUT LOW (5-12% DOSE) IN RAT, MOUSE, & 2 HUMAN VOLUNTEERS. PATTERN OF N-METHYLATION SIMILAR FROM ORAL & IP ROUTES IN RATS & GUINEA PIGS & WAS DOSE-DEPENDENT.
    PART IS EXCRETED IN URINE ... IN FORM OF ITS CHIEF METABOLITE, N-METHYLPYRIDINIUM HYDROXIDE. PYRIDINE IS EXAMPLE OF METHYLATION PROCESS OF METABOLISM ... CONFINED TO SOME HETEROCYCLIC COMPOUNDS ... THIS OCCURS, WITH PYRIDINE, ONLY IN SOME ANIMALS ... MICE, BUT NOT IN RATS ... IN RABBITS ONLY TRACES OF 3-HYDROXY PYRIDINE ARE EXCRETED.
    An organism capable of growth on pyridine was isolated from soil by enrichment culture techniques and identified as Micrococcus luteus. The organism oxidized pyridine for energy and released nitrogen contained in the pyridine ring as ammonium. Cell extracts of M luteus could not degrade pyridine, 2-, 3-, or 4-hydroxypyridines or 2,3-dihydroxypyridine, regardless of added cofactors or cell particulate fraction. The organism had a NAD-linked succinate-semialdehyde dehydrogenase which was induced by pyridine. Cell extracts of M luteus had constitutive amidase activity, and washed cells degraded formate and formamide without a lag. ... The results provide new evidence that the metabolism of pyridine by microorganisms does not require initial hydroxylation of the ring and that permeability barriers do not account for the extremely limited range of substrate isomers used by pyridine degraders.
    The oxidative metabolism of pyridine was studied in vitro. Normal human liver, lung, and kidney tissue /were/ obtained from ten persons ... and liver tissue from male Fischer 344 rats. ... The primary metabolites identified were 2-pyridone, 4-pyridone, and pyridine-N-oxide (PNO). Human liver and kidney microsomes formed these metabolites at rates of 154 to 275 pmol/min/mg. Liver microsomes from one subject formed 3-hydroxypyridine-N-oxide at a rate of 133 pmol/min/mg. The formation of 4-pyridone was significantly greater in liver microsomes from the males than from the females. Human lung microsomes formed 2-pyridone, 4-pyridone, and pyridine-N-oxide at rates of 63 to 110 pmol/min/mg. The rates of formation of 2-pyridone, 4-pyridone, and pyridine-N-oxide by rat liver microsomes ranged from 17 to 61 pmol/min/mg. Incubation of human liver microsomes under the nitrogen and carbon monoxide atmosphere and in the presence of metyrapone reduced pyridine metabolism by 54, 34, and 20%, respectively. SKF-525A, allopurinol, and n-octylamine did not signifiantly affect pyridine metabolism. Human and rat liver cytosol did not metabolize pyridine. /Results suggest/ that human liver, kidney, and lung microsomes and rat liver microsomes can metabolize pyridine under aerobic conditions in the presence of a NADPH generating system. The cytochrome p450 monooxygenase system appears to be responsible for the metabolism of pyridine by human liver microsomes.
    For more Metabolism/Metabolites (Complete) data for PYRIDINE (7 total), please visit the HSDB record page.

    Wikipedia

    Pyridine
    Polyvinylpyrrolidone

    Biological Half Life

    Whole body: less than 24 hours; [TDR, p. 1062]

    Use Classification

    Chemical Classes -> Benzidines/Aromatic amines
    Fragrance Ingredients
    Hazard Classes and Categories -> Flammable - 3rd degree

    Methods of Manufacturing

    REACTION OF ACETALDEHYDE, AMMONIA, AND FORMALDEHYDE IN THE PRESENCE OF A CATALYST SUCH AS AN OXIDE OR A PHOSPHATE OF A TRI OR TETRAVALENT METAL AT 250-500 °C AND ATMOSPHERIC PRESSURE; NATURAL PYRIDINE IS DERIVED IN ISOLATED FORM FROM COKING OPERATIONS.
    BY EXTRACTION FROM LOWER-BOILING FRACTIONS OF TAR DISTILLATES AFTER REMOVAL OF TAR ACIDS BY SULFURIC ACID & PURIFICATION BY DISTILLATION WITH LIME ... .
    MOST COMMERCIAL PYRIDINE IS OBTAINED BY DISTILLATION FROM CRUDE COAL TAR ... . INCREASED DEMAND FOR HIGH-PURITY PYRIDINE HAS LED TO ... SYNTHESIZING IT FROM ACETYLENE, FORMALDEHYDE, HEMIMETHYLAL & AMMONIA.
    Pyridine and pyridine derivatives are made from paraldehyde and aqueous ammonia, in the presence of a catalyst, at elevated temperatures.
    Vapor phase reaction of acrolein with ammonia, in the presence of a dehydration catalyst, produces high yields of beta-picoline and pyridine in a ratio of approximately 2:1.

    General Manufacturing Information

    Synthetic Dye and Pigment Manufacturing
    Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
    Pharmaceutical and Medicine Manufacturing
    All Other Chemical Product and Preparation Manufacturing
    Services
    All Other Basic Organic Chemical Manufacturing
    Wholesale and Retail Trade
    Pyridine: ACTIVE

    Analytic Laboratory Methods

    Small concentrations /of pyridine/ can be measured with UV spectrophotometry at 256 nm after collection in alcohol. Ultraviolet adsorption, gas chromatographic, liquid chromatographic techniques can also be used, as well as a portable infrared analyzer.
    Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/
    NIOSH Method 1613. Pyridine: using gas chromatography method with flame ionization detection. LOD = 0.02 mg/sample.
    EAD Method 1625. Semivolatile Organic Compounds by Isotope Dilution GCMS. Detection limit - 10.0 ug/l.
    For more Analytic Laboratory Methods (Complete) data for PYRIDINE (8 total), please visit the HSDB record page.

    Clinical Laboratory Methods

    Pyridine can be separated from biological liquids after injection into packed gas-chromatographic columns or in a closed vessel or by controlled temperature diffusion from the liquid phase into the air above the sample (head space), using a flame ionization detector. Pyridine has a relative retention time of 6.08 min.

    Storage Conditions

    OUTSIDE OR DETACHED STORAGE IS PREFERABLE. ISOLATE FROM POWERFUL OXIDIZING MATERIALS AND ACIDS.
    Mixtures with formamide + iodine + sulfur trioxide are storage hazards, releasing carbon dioxide & sulfuric acid.

    Stability Shelf Life

    Mixtures with formamide + iodine + sulfur trioxide are storage hazards, releasing carbon dioxide & sulfuric acid.

    Dates

    Modify: 2023-08-15
    Tomas et al. Mutual modulation between membraneembedded receptor clustering and ligand binding in lipid membranes. Nature Chemistry, doi: 10.1038/nchem.892, published online 7 November 2010 http://www.nature.com/nchem
    Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem
    Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021
    Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021

    Explore Compound Types